(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
AZD-1305 is an experimental drug candidate primarily investigated for its potential in managing and reversing cardiac arrhythmias, specifically atrial fibrillation and flutter . It is a combined-ion channel blocker that inhibits rapidly activating delayed-rectifier potassium current, L-type calcium current, and inward sodium current .
Preparation Methods
The synthesis of AZD-1305 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods are designed to ensure high yield and purity of the final product . detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AZD-1305 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions, particularly involving its aromatic rings and functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying ion channel blockers and their interactions.
Biology: It is used in research to understand the electrophysiological properties of cardiac cells and their response to ion channel blockers.
Industry: It is used in the development of new anti-arrhythmic drugs and in the study of cardiac arrhythmias.
Mechanism of Action
AZD-1305 exerts its effects by blocking the human ether-a-go-go-related gene potassium channel, which is responsible for the conduction of the rapid delayed rectifying potassium current . This blockade prolongs action potential duration, increases the refractory period, and delays repolarization of cardiac myocytes in the ventricles and atria . Additionally, it acts on voltage-gated sodium channels by attenuating the peak and late sodium currents, further contributing to its anti-arrhythmic properties .
Comparison with Similar Compounds
AZD-1305 is unique due to its combined blockade of multiple ion channels, which enhances its anti-arrhythmic potential compared to compounds that block only one type of ion channel . Similar compounds include:
Dofetilide: A selective IKr blocker used for treating atrial fibrillation.
Amiodarone: A multi-channel blocker with broader anti-arrhythmic effects but with more side effects.
Sotalol: A non-selective beta-blocker and IKr blocker used for various arrhythmias.
AZD-1305’s unique combination of ion channel blockade makes it a promising candidate for further research and development in the field of anti-arrhythmic drugs.
Properties
CAS No. |
872045-91-5 |
---|---|
Molecular Formula |
C22H31FN4O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1R,5S)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28)/t17-,18+ |
InChI Key |
BLLNYXOLLAVTRF-HDICACEKSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN1C[C@@H]2CN(C[C@H](C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-1305; AZD 1305; AZD1305; UNII-CZO834LXQM; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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